![molecular formula C15H20Cl2N2O B3026220 trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide CAS No. 67579-13-9](/img/structure/B3026220.png)
trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide involves several steps. The initial preparation was as a mixture of the compound . The synthetic route typically includes the following steps:
Formation of the intermediate: The starting material, 3,4-dichlorobenzoyl chloride, reacts with 2-(dimethylamino)cyclohexylamine to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Analyse Des Réactions Chimiques
Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively studied.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the benzene ring.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide has several scientific research applications:
Mécanisme D'action
Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide exerts its effects by binding to the μ-opioid receptor with high affinity (K_i 11.1 ± 0.4 nM) . This binding activates the receptor, leading to analgesic effects and potential euphoria. The compound has significantly lower affinity for the κ-opioid receptor and δ-opioid receptor . The activation of the μ-opioid receptor inhibits the release of neurotransmitters, reducing pain perception and producing other opioid-like effects.
Comparaison Avec Des Composés Similaires
Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide is often compared to other synthetic opioids, such as:
U-50488: Another synthetic opioid with similar analgesic properties but different receptor binding profiles.
Fentanyl: A highly potent synthetic opioid with a different chemical structure but similar analgesic effects.
The uniqueness of this compound lies in its high potency and selective μ-opioid receptor agonism, making it a valuable compound for research despite its potential for abuse .
Activité Biologique
Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, commonly known as U-47700, is a synthetic opioid that has gained attention due to its potent analgesic properties and its association with various cases of intoxication and fatalities. Initially developed in the 1970s as a potential analgesic by Upjohn, U-47700 is structurally related to the earlier experimental opioid AH-7921. This article reviews the biological activity of U-47700, focusing on its pharmacological effects, metabolic pathways, and associated case studies.
Opioid Receptor Affinity
U-47700 primarily acts as a μ-opioid receptor (MOR) agonist. Research indicates that it exhibits a high selectivity for MOR over other opioid receptors such as κ-opioid receptor (KOR) and δ-opioid receptor (DOR). The binding affinities are summarized in the following table:
Compound | MOR K (nM) | KOR K (nM) | Ratio MOR/KOR |
---|---|---|---|
U-47700 | 5.3 | 910 | 0.006 |
U-47109 | 59 | 910 | 0.065 |
U-48520 | 200 | 2900 | 0.069 |
The data shows that U-47700 has a significantly lower affinity for KOR compared to MOR, indicating its potential for producing fewer side effects associated with KOR activation .
Analgesic Potency
In animal models, U-47700 has demonstrated considerable analgesic potency. For instance, in the mouse tail flick test, it exhibited an ED of 0.2 mg/kg, compared to morphine's ED of 1.5 mg/kg, suggesting that while it has lower affinity at MOR, it is more potent as an analgesic agent .
Stereochemistry
The stereochemistry of U-47700 plays a crucial role in its biological activity. Studies have shown that the trans (1R,2R) stereoisomer is significantly more potent than its cis counterparts. The potency difference is attributed to the spatial arrangement of functional groups affecting receptor binding dynamics .
Metabolic Pathways
U-47700 undergoes complex metabolic transformations in vivo. A study utilizing liquid chromatography high-resolution mass spectrometry revealed that after administration, the compound is primarily metabolized through demethylation and hydroxylation processes. Notably, parent compounds were found in trace amounts in urine samples, suggesting that urinary markers should focus on metabolites rather than the parent compound itself .
Major Metabolites
The major metabolic reactions identified include:
- N-demethylation
- Hydroxylation of the cyclohexyl ring
These metabolites can serve as potential biomarkers for detecting U-47700 exposure in forensic toxicology .
Case Studies
U-47700 has been implicated in numerous intoxication cases, highlighting its risks when used recreationally or outside clinical settings.
Case Study Overview
- Acute Intoxication Case : A report documented a fatal case involving a 28-year-old male who was found deceased with significant levels of U-47700 detected in his blood (330 μg/L). The cause of death was attributed to aspiration due to mixed drug toxicity, including U-47700 and other substances like methylamphetamine .
- Retrospective Analysis : Another case involved retrospective screening of post-mortem samples where U-47700 was identified among several other drugs using advanced mass spectrometry techniques. This highlights the importance of comprehensive toxicological screening for emerging synthetic opioids .
Propriétés
IUPAC Name |
3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-19(2)14-6-4-3-5-13(14)18-15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14H,3-6H2,1-2H3,(H,18,20)/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAVHVCJPYRNLY-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342691 | |
Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-13-9 | |
Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.